4-fluoro-N,N-dimethyl-3-(trimethylsilyl)aniline
Overview
Description
4-fluoro-N,N-dimethyl-3-(trimethylsilyl)aniline is a chemical compound with the molecular formula C11H18FNSi and a molecular weight of 211.35 g/mol. This compound has garnered significant attention in various fields of research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N,N-dimethyl-3-(trimethylsilyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal waste.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N,N-dimethyl-3-(trimethylsilyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aniline derivatives .
Scientific Research Applications
4-fluoro-N,N-dimethyl-3-(trimethylsilyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N,N-dimethyl-3-(trimethylsilyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N,N-dimethyl-3-(trifluoromethylsilyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trimethylsilyl group.
N,N-dimethyl-4-nitroso-3-(trimethylsilyl)aniline: Contains a nitroso group instead of a fluoro group.
Uniqueness
4-fluoro-N,N-dimethyl-3-(trimethylsilyl)aniline is unique due to its combination of a fluoro group and a trimethylsilyl group, which imparts distinct physical and chemical properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N,N-dimethyl-3-trimethylsilylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNSi/c1-13(2)9-6-7-10(12)11(8-9)14(3,4)5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIOGPGSKVQSOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)F)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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